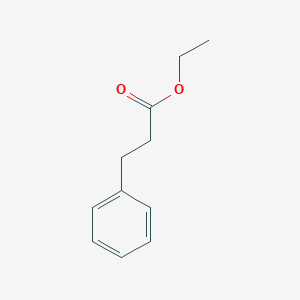

Ethyl 3-phenylpropionate

概要

説明

Synthesis Analysis

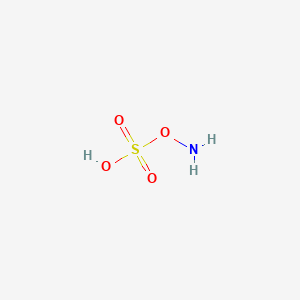

The synthesis of ethyl 3-phenylpropionate or its derivatives can involve catalytic processes, such as the PBu3-catalyzed α-addition of the P(O)–H bond to ethyl phenylpropiolate, offering a method for preparing synthetically useful alkenyl phosphonates and phosphinates under neutral conditions with high atom economy (Salin et al., 2015).

Molecular Structure Analysis

The molecular structure of ethyl 3-phenylpropionate derivatives has been elucidated through various spectroscopic techniques. For example, the structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, a related compound, was determined by X-ray diffraction, demonstrating the utility of structural analysis in understanding the conformation and configuration of ethyl 3-phenylpropionate derivatives (Xing, 2010).

Chemical Reactions and Properties

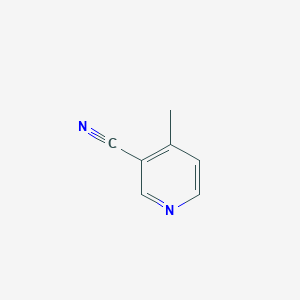

Ethyl 3-phenylpropionate undergoes a variety of chemical reactions, including condensation reactions with ethyl 3-pyridylacetate in the presence of sodium ethoxide to produce complex derivatives (Al-Jallo & Al-Azawi, 1977). These reactions are critical for the synthesis of pharmacologically active compounds and for the modification of ethyl 3-phenylpropionate into useful chemical intermediates.

Physical Properties Analysis

The physical properties of ethyl 3-phenylpropionate and its derivatives, such as solubility, melting point, and boiling point, are essential for their application in chemical synthesis and industrial processes. However, specific studies focusing on the physical properties of ethyl 3-phenylpropionate were not identified in the current search, indicating a gap in the literature that future research could address.

Chemical Properties Analysis

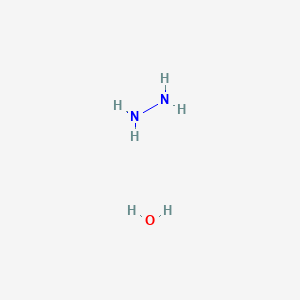

The chemical properties of ethyl 3-phenylpropionate, including its reactivity with various chemical agents and its behavior under different chemical conditions, have been explored in the context of synthesizing bioactive molecules and studying reaction mechanisms. The chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid, utilizing ethyl (S)-3-hydroxy-3-phenylpropionate as a starting material, highlights the compound's versatility in synthetic chemistry (Varga et al., 2013).

科学的研究の応用

Biocatalysis in Pharmaceutical Intermediates : Methylobacterium Y1-6 can produce S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate, with high enantioselective activity, suggesting its potential in drug research and production of enantiopure compounds (Li et al., 2013).

Anticancer Prodrug Development : Fluorine substitution on acyl groups in ethyl phenylacetate and phenylpropionate, including ethyl 3-phenylpropionate, enhances their stereoselective hydrolysis by cancer cells, making them more specific anticancer prodrugs (Yamazaki et al., 1996).

Organic Chemistry and Synthesis : Ethyl (S)-3-hydroxy-3-phenylpropionate can be synthesized from 3-oxo-3-phenylpropionic acid ethyl ester by white turnip cells, demonstrating its role in organic synthesis (Ou et al., 2011).

Surface Chemistry : Infrared spectra studies of ethyl 2-hydroxyimino-3-oxo-3-phenylpropionate show molecular orientations in thin films on Pd metal surfaces, useful in understanding surface interactions in chemistry (Osawa et al., 1976).

Enzyme Catalysis : Klebsiella oxytoca esterase shows effective hydrolysis of (R,S)-3-hydroxy-3-phenylpropionates, with implications for enzymatic processes in biochemistry (Wang & Tsai, 2009).

Chemical Reactions and Mechanisms : Studies on the transformation of ethyl 2-[t-butoxycarbonyl(methyl)amino]methyl-3-hydroxy-3-phenylpropionate into tetrahydro-1,3-oxazin-2-ones provide insights into reaction mechanisms in organic chemistry (Kurihara et al., 1991).

Catalysis and Synthesis : The palladium-catalyzed carbonylation of styrene with carbon monoxide and ethanol produces ethyl 3-phenylpropionate, demonstrating its synthesis via catalytic processes (Sugi & Bando, 1976).

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Relevant Papers The relevant papers retrieved include a safety assessment based on RIFM’s criteria and an update to RIFM fragrance ingredient safety assessment . These papers provide valuable insights into the safety and potential applications of Ethyl 3-phenylpropionate.

作用機序

Target of Action

Ethyl 3-phenylpropionate, also known as Ethyl 3-phenylpropanoate, is a volatile flavor compound . It is reported to occur in muskmelon and red fermented soybean curds . .

Mode of Action

As an ester, Ethyl 3-phenylpropionate can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .

Biochemical Pathways

It has been studied in the context of enzymatic catalysis and microwave irradiation . The reaction between ethyl-3-phenylpropanoate and n-butanol was studied using novozyme 435 . The reaction conditions of transesterification are optimized for maximum conversion and initial rates to understand the kinetics and mechanism .

Pharmacokinetics

It’s known that the compound has a molecular weight of 17823 and a density of 1.01 g/mL at 25 °C .

Result of Action

It is used as an active pharmaceutical ingredient intermediate . It is also used in the synthesis of pyrimidine-based inhibitors of cyclin-dependent kinases .

Action Environment

The action of Ethyl 3-phenylpropionate can be influenced by environmental factors. For instance, it is insoluble in water , which can affect its distribution and action in aqueous environments. Furthermore, its reactivity with acids and caustic solutions suggests that its action, efficacy, and stability can be influenced by the pH of the environment.

特性

IUPAC Name |

ethyl 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGZUIGGHGTFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047095 | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless, somewhat oily liquid, sweet, fruity, honey-like odour | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/178/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

247.00 to 249.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.22 mg/mL at 25 °C, insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Ethyl 3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/178/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.009-1.017 | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/178/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Ethyl 3-phenylpropionate | |

CAS RN |

2021-28-5 | |

| Record name | Ethyl 3-phenylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2021-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002021285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-PHENYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58E9Z9V64D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

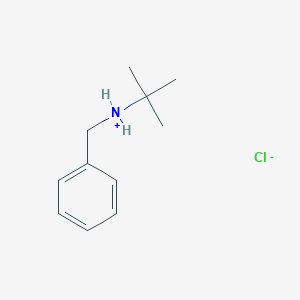

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary characteristic associated with ethyl 3-phenylpropionate?

A1: Ethyl 3-phenylpropionate is primarily known for its potent floral and sweet aroma, which significantly contributes to the sensory profile of various fruits, wines, and teas. []

Q2: How does ethyl 3-phenylpropionate contribute to the aroma of Chinese chrysanthemum flower tea?

A2: Research using Aroma Extract Dilution Analysis (AEDA) identified ethyl 3-phenylpropionate as a key contributor to the floral/sweet aroma profile of Chinese chrysanthemum flower tea infusions, alongside compounds like verbenone and propyl 3-phenylpropanoate. []

Q3: In what other beverages has ethyl 3-phenylpropionate been identified as an important aroma compound?

A3: Ethyl 3-phenylpropionate contributes to the aroma profile of several beverages, including:

- Guava Wine: Identified as one of twelve odor-active volatiles contributing to the unique aroma of guava wine. []

- Lager Beer: Recognized as a key ester influencing the flavor and aroma harmony of lager beers. Its threshold value in a commercial lager beer from Peking, China was determined to be 0.14 mg/L. []

- Jujube Brandy: Found to contribute a characteristic red jujube aroma to jujube brandy, specifically the Xingtang variety. []

- Cabernet Sauvignon Wine: Identified as one of the discriminant esters in earlier vintages (2008-2009) of Cabernet Sauvignon wines from the Huailai region in China. []

- Sesame Flavor Style Baijiu: Characterized as having a high flavor dilution factor, signifying its potent aromatic contribution to Meilanchun sesame flavor style baijiu. [, ]

- Islay Scotch Single Malt Whisky: Identified as a contributing aroma compound in Islay scotch single malt whisky, although its role in the overall peaty aroma is less significant compared to phenol derivatives. []

Q4: What is a common method for synthesizing ethyl 3-phenylpropionate?

A4: Ethyl 3-phenylpropionate can be synthesized through the palladium-catalyzed hydroesterification of vinyl arenes with alcohols, using diphosphine ligands derived from bis[2-(diphenylphosphino)ethyl]amides. This method offers high yields and regioselectivity. []

Q5: Are there alternative synthesis routes for ethyl 3-phenylpropionate?

A5: Yes, alternative methods include:

- Condensation of ethyl 3-phenylpropionate with diethyl oxalate: This method, followed by hydrolysis, can yield 2-oxo-4-phenylbutyric acid, a precursor for ACE inhibitors. Optimization of this process has led to improved yields of up to 89%. [, , ]

- Carbonylation of styrene: Using carbon monoxide and ethanol in the presence of diphosphine palladium complexes can yield ethyl 3-phenylpropionate, albeit with varying regioselectivity depending on the phosphine ligand used. []

Q6: What is the significance of 2-oxo-4-phenylbutyric acid in relation to ethyl 3-phenylpropionate?

A6: 2-oxo-4-phenylbutyric acid serves as a prochiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. Ethyl 3-phenylpropionate can be used as a starting material for the preparation of this important pharmaceutical intermediate. [, , ]

Q7: What analytical techniques are commonly employed for the identification and quantification of ethyl 3-phenylpropionate?

A7: Common techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate, identify, and quantify volatile compounds like ethyl 3-phenylpropionate in complex mixtures. [, , , ]

- Gas Chromatography-Olfactometry (GC-O): Combines gas chromatography with human sensory evaluation to identify and characterize odor-active compounds. [, , , ]

- Headspace Solid Phase Microextraction (HS-SPME): A solvent-free sample preparation technique often coupled with GC-MS or GC-O for analyzing volatile compounds in various matrices. [, ]

Q8: Is there information available regarding the safety of ethyl 3-phenylpropionate?

A8: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted safety assessments for ethyl 3-phenylpropionate, providing valuable information for its safe use in fragrances. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)

![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)